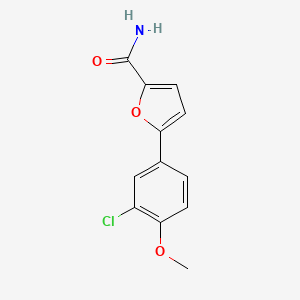

5-(3-Chloro-4-methoxyphenyl)-2-furamide

CAS No.: 853310-23-3

Cat. No.: VC16131041

Molecular Formula: C12H10ClNO3

Molecular Weight: 251.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853310-23-3 |

|---|---|

| Molecular Formula | C12H10ClNO3 |

| Molecular Weight | 251.66 g/mol |

| IUPAC Name | 5-(3-chloro-4-methoxyphenyl)furan-2-carboxamide |

| Standard InChI | InChI=1S/C12H10ClNO3/c1-16-10-3-2-7(6-8(10)13)9-4-5-11(17-9)12(14)15/h2-6H,1H3,(H2,14,15) |

| Standard InChI Key | XPDWEUJHVGQNFY-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)N)Cl |

Introduction

5-(3-Chloro-4-methoxyphenyl)-2-furamide is an organic compound that has garnered significant attention in scientific research due to its unique molecular structure and potential biological activities. This compound features a furan ring attached to a phenyl group with both chloro and methoxy substituents, which are key to its reactivity and biological properties.

Synthesis and Production

The synthesis of 5-(3-Chloro-4-methoxyphenyl)-2-furamide typically involves multiple steps, which can vary based on the starting materials and desired yield. In industrial settings, continuous flow reactors are often used to maintain consistent reaction conditions, enhancing efficiency and yield. Automated systems for reagent addition and temperature control are also employed to scale up production.

Biological Activities and Applications

This compound is primarily explored for its potential therapeutic applications, particularly in oncology. Its structural features suggest it could serve as a lead compound for developing new anticancer drugs. The chloro and methoxy groups may enhance the compound's binding affinity to target proteins, influencing its efficacy as an anticancer agent.

Anticancer Potential

Compounds with similar structures have been studied for their ability to inhibit specific enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs). Interaction studies often focus on its binding affinity to various biological targets using techniques like surface plasmon resonance and molecular docking simulations.

Other Biological Activities

In addition to anticancer properties, 5-(3-Chloro-4-methoxyphenyl)-2-furamide has been noted for its antimicrobial and anti-inflammatory properties, further expanding its potential applications in medicinal chemistry.

Comparison with Similar Compounds

Several compounds share structural similarities with 5-(3-Chloro-4-methoxyphenyl)-2-furamide, offering insights into its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-(3-Chloro-4-fluorophenyl)-2-furamide | Contains a fluorine atom instead of a methoxy group; potential differences in biological activity. | |

| N-(4-Butylphenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide | Larger alkyl substituent may influence lipophilicity and cellular uptake. | |

| (3R)-N-[5-Chloro-4-(5-fluoro-2-methoxyphenyl)-2-pyridinyl]-3-piperidinecarboxamide | Different heterocyclic structure; potential for varied biological targets. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume